N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine
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Overview
Description
N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C14H10F2N2S2 and a molecular weight of 308.38 g/mol . This compound is characterized by the presence of a benzothiazole ring and a difluoromethylsulfanyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base.
Introduction of the Difluoromethylsulfanyl Group: The difluoromethylsulfanyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl phenyl sulfone.
Coupling with the Phenyl Ring: The final step involves coupling the benzothiazole ring with the phenyl ring substituted with the difluoromethylsulfanyl group using a suitable coupling reagent like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of various substituted benzothiazoles.
Scientific Research Applications
N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(trifluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine
- N-{4-[(methylsulfanyl]phenyl}-1,3-benzothiazol-2-amine
- N-{4-[(ethylsulfanyl]phenyl}-1,3-benzothiazol-2-amine
Uniqueness
N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2S2/c15-13(16)19-10-7-5-9(6-8-10)17-14-18-11-3-1-2-4-12(11)20-14/h1-8,13H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYQPGNKBMVSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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